LYIA
Description
LYIA (Lucifer Yellow Iodoacetamide) is a membrane-impermeant, thiol-reactive compound widely used in biochemical studies to probe the topology of transmembrane proteins, particularly the human erythrocyte anion exchanger AE1 (Band 3). Its primary function is to covalently label extracellular cysteine residues, enabling researchers to distinguish between intracellular and extracellular regions of membrane proteins. This compound’s impermeability ensures it only interacts with residues exposed to the extracellular aqueous environment, making it a critical tool for mapping protein structure .
In AE1 studies, this compound is employed in tandem with biotin maleimide, a membrane-permeant reagent. Cells are preincubated with this compound to block extracellular cysteines before applying biotin maleimide, which labels unblocked (intracellular) residues. The ratio of biotinylation signals with and without this compound pretreatment (termed "this compound Accessibility Factor") quantifies residue localization: high ratios (>2) indicate extracellular sites, while ratios close to 1 suggest intracellular or shielded regions . For example, this compound accessibility factors for extracellular control mutants like Y555C and S643C average ~5.0, whereas intracellular controls (e.g., K892C) show ratios of ~1.4–1.5 .
This compound has also revealed structural features of AE1, such as the extracellular vestibule (Arg656–Met663), a funnel-like region critical for anion transport . Its utility extends to validating protein folding integrity, as mutations disrupting AE1’s tertiary structure often reduce this compound accessibility .
Properties
CAS No. |
176182-05-1 |
|---|---|
Molecular Formula |
C16H12IK2O9S2 |
Molecular Weight |
659.51 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
LYIA is compared below with functionally related compounds, focusing on permeability, labeling specificity, and applications in membrane protein topology studies.
Biotin Maleimide
| Property | This compound | Biotin Maleimide |
|---|---|---|
| Permeability | Membrane-impermeant | Membrane-permeant |
| Target Sites | Extracellular cysteines | Intra- and extracellular cysteines |
| Primary Use | Block extracellular labeling | Label all accessible cysteines |
| Accessibility Factor | High (>2) for extracellular residues | N/A (labels without spatial bias) |
| Limitations | Limited to extracellular regions | Requires this compound pretreatment for specificity |
Biotin maleimide’s permeability allows it to label both sides of the membrane but necessitates this compound pretreatment to differentiate extracellular vs. intracellular residues. For instance, in AE1 mutants, biotin maleimide alone labels residues like Ser643–Met663 and Ile684–Ser690, but this compound preincubation confirms Ser643–Met663 as extracellular due to blocked labeling .
qBBr (Biotinylated Thiol-Reactive Reagent)
| Property | This compound | qBBr |
|---|---|---|
| Permeability | Membrane-impermeant | Membrane-impermeant |
| Chemical Class | Iodoacetamide derivative | Biotinylated thiol-reactive compound |
| Competitive Binding | Competes with qBBr for extracellular sites | Competes with this compound |
| Applications | Topology mapping | Complementary extracellular labeling |
qBBr and this compound exhibit similar impermeability but differ in chemical structure. In competition assays, this compound reduces qBBr binding to extracellular cysteines, confirming overlapping target sites. However, this compound’s higher specificity for aqueous-exposed residues makes it superior for identifying structural features like the AE1 vestibule .
Limitations and Advantages
- This compound Advantages :
- This compound Limitations: Cannot label intracellular or transmembrane-embedded cysteines. Cell lysis during experiments may allow this compound entry, falsely categorizing intracellular residues as extracellular . Less effective in hydrophobic environments (e.g., transmembrane domains like Met664–Gln683 in AE1) .
Key Research Findings Using this compound
Identification of AE1’s Extracellular Vestibule
This compound accessibility data revealed that residues Arg656–Met663 form an extracellular vestibule, a critical anion transport pathway. This region showed graded this compound accessibility (high at Arg656, decreasing toward Met663), consistent with a funnel-like structure . Mutations here (e.g., W648C, I650C) disrupted anion exchange activity, underscoring its functional importance .
Validation of AE1 Mutant Structural Integrity
This compound labeling confirmed that mutations like H651C retained 68% transport activity, suggesting minimal structural disruption.
Comparison with Glycosylation Effects
This compound accessibility in Ser643–Leu655 (near the glycosylation site Asn642) was unexpectedly low, likely due to carbohydrate steric hindrance. This contrasts with biotin maleimide, which labels these residues efficiently, highlighting this compound’s sensitivity to steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
